3,3-dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)butanamide
Description
3,3-Dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)butanamide is a structurally complex small molecule featuring a butanamide backbone substituted with a pyrazole ring bearing a pyridin-3-yl group. This compound’s design integrates pharmacologically relevant motifs: the pyrazole ring is a common scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability, while the pyridine moiety may enhance binding interactions with biological targets.
Properties
IUPAC Name |
3,3-dimethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-16(2,3)9-15(21)18-11-13-8-14(19-20(13)4)12-6-5-7-17-10-12/h5-8,10H,9,11H2,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOUKONJAWLBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,3-dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)butanamide is a novel derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and a detailed analysis of its effects on various biological systems.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHN
- Molecular Weight : 272.35 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features:
- A pyrazole ring connected to a pyridine moiety.
- A butanamide side chain that enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, a study evaluated various pyrazole derivatives against cancer cell lines using the MTT assay. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against liver and lung carcinoma cell lines, with IC values comparable to standard chemotherapeutics like cisplatin .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of cell proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth.
- Induction of apoptosis : It is hypothesized that the compound can trigger programmed cell death in malignant cells.
Case Studies
- Cytotoxicity Assay : A study reported that derivatives of pyrazole exhibited varying degrees of cytotoxicity against different cancer cell lines. The tested compound showed promising results, with an IC value suggesting effective inhibition of tumor growth .
- Docking Studies : Molecular docking studies indicated favorable interactions between the compound and target proteins involved in cancer progression. This suggests that the compound may act as a competitive inhibitor in key metabolic pathways .
Other Biological Activities
Beyond anticancer properties, preliminary investigations suggest potential activities such as:
- Antimicrobial effects : Some pyrazole derivatives have shown activity against various bacterial strains.
- Anti-inflammatory properties : The structural motifs present in this compound may contribute to anti-inflammatory effects, although detailed studies are still needed.
Summary of Biological Activity Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the provided evidence:
Key Observations :
Pyridine vs. Pyrazole Substitution: The pyridin-3-yl group in the target compound may enhance π-π stacking or metal coordination compared to dimethyl-substituted pyrazoles (e.g., the 3,5-dimethyl analog in ). This could improve binding affinity in enzyme or receptor targets.
Amide Backbone Variations: The branched dimethyl groups on the butanamide chain (target compound) may increase hydrophobicity compared to linear analogs like (Z)-N-methyl-3-(2-phenylhydrazono)butanamide . This could influence membrane permeability or metabolic stability. Chiral amino-butanamides () highlight the importance of stereochemistry in biological activity, though the target compound lacks a chiral center .
This contrasts with simpler benzamide derivatives (), which prioritize directing groups for C–H activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
